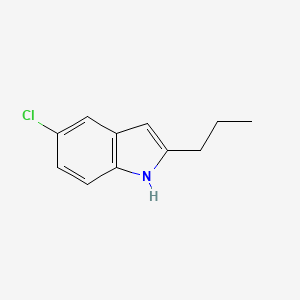
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1-->4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative. This compound is characterized by its multiple benzyl protecting groups and a thio linkage between the galactopyranosyl and glucopyranoside units. It is often used in synthetic organic chemistry, particularly in the synthesis of oligosaccharides and glycoconjugates.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of the monosaccharides are protected using benzyl groups. This is usually achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride.
Formation of the Thio Linkage: The thio linkage is introduced by reacting a thiol derivative of one sugar with a halide derivative of the other sugar. This step often requires the use of a catalyst such as silver triflate.
Glycosylation: The protected monosaccharides are then linked together through a glycosylation reaction. This step typically involves the use of a promoter such as trifluoromethanesulfonic acid (TfOH) or boron trifluoride etherate (BF3·Et2O).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as column chromatography and recrystallization are employed to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The thio linkage can be oxidized to form a sulfoxide or sulfone.
Reduction: The benzyl protecting groups can be removed through hydrogenation reactions.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Reagents like sodium methoxide (NaOMe) or tetrabutylammonium fluoride (TBAF) can be used for deprotection.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected monosaccharides.
Substitution: Monosaccharides with different protecting groups or functional groups.
科学的研究の応用
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Chemistry: Used in the synthesis of complex oligosaccharides and glycoconjugates.
Biology: Employed in the study of carbohydrate-protein interactions and cell surface recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for therapeutic agents.
Industry: Utilized in the production of glycosylated compounds for various industrial applications.
作用機序
The mechanism of action of Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition.
類似化合物との比較
Similar Compounds
- Methyl 2,3,4,6-tetra-O-benzyl-alpha-D-galactopyranosyl-(1–>3)-2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside
- Methyl 2,3,4,6-tetra-O-benzyl-beta-D-mannopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside
Uniqueness
Methyl 2,3,4,6-tetra-O-benzyl-beta-D-galactopyranosyl-(1–>4)-2,3,6-tri-O-benzyl-1-thio-beta-D-glucopyranoside is unique due to its specific glycosidic linkage and the presence of multiple benzyl protecting groups. These features make it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates, offering distinct advantages in terms of stability and reactivity compared to similar compounds.
特性
分子式 |
C62H66O10S |
|---|---|
分子量 |
1003.2 g/mol |
IUPAC名 |
2-methylsulfanyl-3,4-bis(phenylmethoxy)-6-(phenylmethoxymethyl)-5-[3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl]oxyoxane |
InChI |
InChI=1S/C62H66O10S/c1-73-62-60(69-43-52-35-21-8-22-36-52)58(67-41-50-31-17-6-18-32-50)56(54(71-62)45-64-38-47-25-11-3-12-26-47)72-61-59(68-42-51-33-19-7-20-34-51)57(66-40-49-29-15-5-16-30-49)55(65-39-48-27-13-4-14-28-48)53(70-61)44-63-37-46-23-9-2-10-24-46/h2-36,53-62H,37-45H2,1H3 |
InChIキー |
PNBKCJBXHWWARL-UHFFFAOYSA-N |
正規SMILES |
CSC1C(C(C(C(O1)COCC2=CC=CC=C2)OC3C(C(C(C(O3)COCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8)OCC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14777397.png)

![(1R,3S,4R)-rel-Ethyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B14777406.png)







![1-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14777463.png)

![N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14777466.png)
